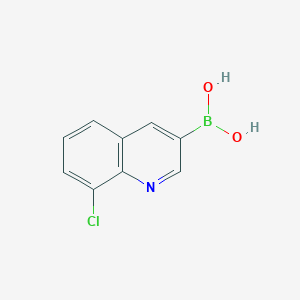
methyl 3-chloro-2-isocyanatobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-2-isocyanatobenzoate is an organic compound with the molecular formula C9H6ClNO3. It is a derivative of benzoic acid and contains both a chloro and an isocyanato functional group. This compound is used in various chemical syntheses and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-isocyanatobenzoate can be synthesized through the reaction of methyl 3-chloro-2-aminobenzoate with phosgene or triphosgene. The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:
Methyl 3-chloro-2-aminobenzoate+Phosgene→Methyl 3-chloro-2-isocyanatobenzoate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of phosgene is carefully managed due to its toxicity, and alternative reagents like triphosgene may be used to enhance safety. The product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Methyl 3-chloro-2-isocyanatobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form the corresponding amine.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from hydrolysis.
科学的研究の応用
Methyl 3-chloro-2-isocyanatobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and specialty chemicals.
作用機序
The mechanism of action of methyl 3-chloro-2-isocyanatobenzoate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The chloro group can also participate in substitution reactions, further diversifying its reactivity.
類似化合物との比較
Similar Compounds
- Methyl 2-isocyanatobenzoate
- Methyl 4-isocyanatobenzoate
- Ethyl 4-isocyanatobenzoate
Uniqueness
Methyl 3-chloro-2-isocyanatobenzoate is unique due to the presence of both a chloro and an isocyanato group on the benzoate ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
113615-79-5 |
|---|---|
分子式 |
C9H6ClNO3 |
分子量 |
211.60 g/mol |
IUPAC名 |
methyl 3-chloro-2-isocyanatobenzoate |
InChI |
InChI=1S/C9H6ClNO3/c1-14-9(13)6-3-2-4-7(10)8(6)11-5-12/h2-4H,1H3 |
InChIキー |
VWHCMMWWIRAZAC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)N=C=O |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



